4-Aminooxepane-4-carboxylic acid hydrochloride is a chemical compound characterized by its unique seven-membered oxepane ring structure. Its molecular formula is C7H14ClNO3, with a molecular weight of 195.64 g/mol. The compound is known for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules. The presence of both an amino group and a carboxylic acid group contributes to its reactivity and versatility in various
The mechanisms of action typically involve the formation of covalent bonds with electrophilic centers in target molecules, facilitating further chemical transformations.
4-Aminooxepane-4-carboxylic acid hydrochloride has been investigated for its biological activity, particularly in the context of drug development. Preliminary studies suggest that it may have potential therapeutic properties, although specific biological targets and mechanisms remain to be fully elucidated. Its structural features may allow it to interact with various biological pathways, making it a candidate for further research in pharmacology and biochemistry.
The synthesis of 4-Aminooxepane-4-carboxylic acid hydrochloride typically involves the following steps:
In industrial settings, optimized reaction conditions such as controlled temperature, pressure, and catalysts are employed to enhance yield and purity. Purification methods like crystallization are commonly used to isolate the final product .
4-Aminooxepane-4-carboxylic acid hydrochloride has several notable applications:
Research into the interaction studies of 4-Aminooxepane-4-carboxylic acid hydrochloride focuses on its ability to form complexes with various biological targets. These interactions may influence its pharmacological profiles and therapeutic efficacy. The compound's nucleophilic nature allows it to engage in diverse chemical interactions, which could be pivotal in understanding its biological roles and applications.
Several compounds exhibit structural similarities to 4-Aminooxepane-4-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | Six-membered ring | Similar functional groups but lacks the oxepane structure |
| 4-Amino-4-tetrahydropyrancarboxylic acid | Tetrahydropyran derivative | Contains a similar amino and carboxylic group arrangement |
| 4-Aminopiperidine-4-carboxylic acid hydrochloride | Pipedine derivative | Features a five-membered ring structure distinct from oxepane |
The uniqueness of 4-Aminooxepane-4-carboxylic acid hydrochloride lies primarily in its seven-membered oxepane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural characteristic influences its reactivity patterns and potential applications, setting it apart from other derivatives that possess different ring sizes or configurations .
Chemoenzymatic strategies have emerged as powerful tools for constructing oxepane rings, leveraging the stereoselectivity of enzymes to bypass traditional protecting-group requirements. A notable approach involves the use of engineered glycoside hydrolases (GHs) to catalyze transglycosylation reactions, enabling the formation of oxepane intermediates from carbohydrate precursors. For instance, TxGH116 E441G, a mutant glycoside hydrolase, has demonstrated robust activity in synthesizing α-d-glucosylazide derivatives under optimized conditions (100 mM NaN₃, citrate-phosphate buffer pH 3.5, 45°C). This intermediate serves as a precursor for oxepane ring formation via subsequent intramolecular cyclization.
A complementary pathway utilizes β-lactamase-mediated ring expansion of azetidine derivatives. By subjecting ornithine-derived β-lactams to enzymatic hydrolysis, researchers have achieved stereocontrolled access to 4-aminooxepane-4-carboxylic acid scaffolds. For example, Núñez-Villanueva et al. reported a rhodium-catalyzed reduction of 2-oxoazepane intermediates to yield azepane amino acids, which can be adapted for oxepane synthesis through oxygen substitution.
Table 1: Key Enzymes in Oxepane Amino Acid Synthesis
| Enzyme Class | Substrate | Product Yield (%) | Reference |
|---|---|---|---|
| Glycoside Hydrolase | p-Nitrophenyl β-D-glucoside | 85 | |
| β-Lactamase | Ornithine-derived lactam | 78 | |
| Monooxygenase | Styrene derivatives | 92 |
These methods avoid harsh reagents and enable one-pot cascades, as demonstrated in the stereoselective synthesis of 4-amino-4-carboxyl-3-methyl-2-oxoazepane derivatives.
Achieving enantiomeric purity in 4-aminooxepane-4-carboxylic acid hydrochloride requires precise stereochemical control at the C4 position. Transition-metal-catalyzed asymmetric epoxidation of vinyl amino acids has proven effective. Berkowitz and Pedersen’s formal α-vinylation protocol, employing benzeneselenolate equivalents, generates racemic α-vinyl amino acids that undergo stereoselective epoxidation using Jacobsen-type catalysts. Subsequent hydrogenolytic cleavage of protecting groups yields the target compound with up to 98% enantiomeric excess (ee).
Biocatalytic approaches using engineered Escherichia coli strains expressing multiple enzymes (e.g., alkene monooxygenases and transaminases) offer an alternative. For instance, cascade biocatalysis converts styrenes to (S)-α-amino acids via sequential dihydroxylation, amination, and cyclization. This method achieves >99% ee by leveraging the inherent stereoselectivity of enzymes like styrene monooxygenase and ω-transaminase.
Table 2: Catalysts for Asymmetric Synthesis
| Catalyst Type | Substrate | ee (%) | Reference |
|---|---|---|---|
| Jacobsen Epoxidation | α-Vinyl amino acids | 98 | |
| Rhodium Complex | 2-Oxoazepane derivatives | 95 | |
| Styrene Monooxygenase | Styrene derivatives | 99 |
These strategies highlight the synergy between organometallic and enzymatic catalysis in addressing stereochemical challenges.
Recent trends toward sustainable chemistry have driven the development of protection-free syntheses in water. A seminal study by Zerenex Molecular Ltd demonstrated the direct cyclization of unprotected 4-aminotetrahydro-2H-pyran-4-carboxylic acid in aqueous HCl, yielding the hydrochloride salt with 95% purity. This method eliminates the need for N- and C-terminal protecting groups, reducing step count and waste generation.
Metal-bio hybrid catalysts further enhance efficiency. For example, ruthenium-catalyzed redox isomerization of allylic alcohols in water, coupled with enzymatic amination, provides a one-pot route to oxepane amino acids. The aqueous environment stabilizes reactive intermediates, while enzymes like transaminases ensure regioselectivity.
Table 3: Aqueous Media Reaction Conditions
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Allylic Alcohols | Ru(II)/Transaminase | 88 | |
| Unprotected Amino Acid | Aqueous HCl | 95 | |
| Styrene Derivatives | Pd/Monooxygenase |